molecular formula C12H17NO2 B3056448 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone CAS No. 71494-78-5

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone

Cat. No.: B3056448
CAS No.: 71494-78-5
M. Wt: 207.27 g/mol
InChI Key: XMGSEEVKZWXCFK-UHFFFAOYSA-N
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Description

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone is an organic compound with a complex structure that includes a diethylamino group, a hydroxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone typically involves the reaction of 4-diethylamino-2-hydroxybenzaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its potential use as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[4-(diethylamino)-2-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)10-6-7-11(9(3)14)12(15)8-10/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSEEVKZWXCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406121
Record name 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71494-78-5
Record name 1-(4-Diethylamino-2-hydroxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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